4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride
Description
Properties
Molecular Formula |
C4H3ClF3N3O2S |
|---|---|
Molecular Weight |
249.60 g/mol |
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1,2,4-triazole-3-sulfonyl chloride |
InChI |
InChI=1S/C4H3ClF3N3O2S/c1-11-2(4(6,7)8)9-10-3(11)14(5,12)13/h1H3 |
InChI Key |
UXRZMXAIMRDUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Trifluoromethyl-1,2,4-Triazole Core
The key step involves the regioselective synthesis of 5-trifluoromethyl-1,2,4-triazoles, which can be achieved via a [3 + 2]-cycloaddition approach:
- Cycloaddition of Nitrile Imines with Trifluoroacetonitrile :
Nitrile imines generated in situ from hydrazonyl chlorides react with trifluoroacetonitrile derived from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime precursors. This reaction proceeds under mild conditions and exhibits excellent regioselectivity for the 5-trifluoromethyl substitution on the triazole ring.- Typical conditions: Room temperature, dichloromethane solvent, triethylamine as base, reaction time ~12 hours.
- Yields: Moderate to good (40–67%) depending on substituents.
- Functional group tolerance includes alkyl, halogen, and aryl substituents.
- Scale-up to gram quantities has been demonstrated with consistent yields.
- Reaction mechanism involves [3 + 2]-cycloaddition followed by rearomatization.
(Source: Regioselective synthesis study, PMC article)
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | Dichloromethane (CH2Cl2) |
| Base | Triethylamine (NEt3), 3 equiv |
| Temperature | Room temperature (~25 °C) |
| Reaction time | 12 hours |
| Yield range | 40–67% |
| Scale | Up to 10 mmol scale |
Introduction of Sulfonyl Chloride Group at 3-Position
- The sulfonyl chloride functionality is introduced via sulfonation of the triazole ring or by converting sulfonic acid derivatives into sulfonyl chlorides.
- A common industrial approach involves preparing sulfonic acid salts of semicarbazide intermediates, which are then converted to sulfonyl chlorides under chlorinating conditions.
- Alkyl or aryl sulfonic acid salts of semicarbazide have been shown to improve reaction efficiency and purity.
- Chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) are typically used to convert sulfonic acids to sulfonyl chlorides.
- The process benefits from elevated temperatures and organic solvents to enhance yield and reduce decomposition.
- Purification involves crystallization or filtration after reaction completion.
(Source: Patent WO2004017898A2)
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Sulfonic acid salt formation | Semicarbazide + alkyl/aryl sulfonic acid | Alcoholic solvents, filtration to remove ammonium salts |
| Chlorination | SOCl2 or PCl5, organic solvent | Elevated temperature (e.g., reflux) |
| Isolation | Cooling, filtration, washing | Use of brine or aqueous acid washes |
Alternative Synthetic Routes
- Copper-catalyzed aerobic oxidative sulfonylation combined with azide-enolate cycloaddition has been reported for related sulfonyl-triazole compounds but is more common for 1,2,3-triazoles rather than 1,2,4-triazoles.
- These methods use sodium sulfinates and aromatic ketones but are less directly applicable to the specific this compound.
(Source: PMC article on 4-sulfonyl-1,2,3-triazoles)
Comparative Summary Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield/Outcome | Advantages | Limitations |
|---|---|---|---|---|
| 5-Trifluoromethyl-1,2,4-triazole synthesis | [3 + 2]-cycloaddition of nitrile imines with CF3CN, CH2Cl2, NEt3, RT | 40–67% yield | Regioselective, mild conditions, scalable | Moderate yields, requires precursor synthesis |
| Sulfonic acid salt formation | Semicarbazide + alkyl/aryl sulfonic acid in alcoholic solvents | High purity salts obtained | Improved reaction rates and purity | Requires careful purification |
| Conversion to sulfonyl chloride | Chlorination with SOCl2 or PCl5, reflux in organic solvent | Efficient sulfonyl chloride formation | Industrially scalable, well-established | Use of hazardous chlorinating agents |
Research Findings and Practical Notes
- The use of alkyl or aryl sulfonic acid salts of semicarbazide intermediates is a key innovation that allows higher temperature operation, faster reaction times, and better purity in the synthesis of sulfonyl chlorides.
- The trifluoromethyl group introduction via cycloaddition is highly regioselective, avoiding isomeric mixtures.
- The synthetic route is amenable to scale-up, with gram-scale syntheses reported maintaining yields and product quality.
- Functional group tolerance allows for diverse substituents, enabling structural modifications for pharmaceutical applications.
- Purification techniques such as recrystallization and filtration are critical to isolate the sulfonyl chloride in high purity due to its reactive nature.
- Safety considerations include handling of chlorinating agents and sulfonyl chlorides, which are corrosive and moisture-sensitive.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Trifluoromethylation Reactions: The trifluoromethyl group can be introduced into other compounds through reactions involving this compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethyl iodide, hydrogen peroxide, ferrocene, and dimethyl sulfoxide. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide derivatives, while trifluoromethylation reactions can produce trifluoromethylated compounds.
Scientific Research Applications
4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated triazoles and related compounds.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical and Chemical Properties
The triazole ring’s substitution pattern critically impacts physical properties such as melting points, solubility, and reactivity. Below is a comparative analysis with structurally related compounds:
Table 1: Comparison of Key Triazole Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in the target compound enhances electrophilicity at the sulfonyl chloride site compared to alkyl or aryl substituents (e.g., octylthio in ). This increases reactivity in nucleophilic substitutions.
- Melting Points: Compounds with EWGs (e.g., bromo, fluoro in ) often exhibit higher melting points due to increased polarity.
- Toxicity : Alkylthio substituents (e.g., octyl in ) reduce acute toxicity compared to smaller groups like methylthio (LC₅₀ = 8.29 mg/L), suggesting that bulkier substituents may mitigate adverse biological effects.
Biological Activity
4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₄H₃ClF₃N₃O₂S
- Molecular Weight : 249.60 g/mol
- CAS Number : 1565713-09-8
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including:
-
Anticancer Activity :
- Studies have shown that triazole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, compounds with similar structures have demonstrated significant inhibitory effects against multiple cancer cell lines, including those derived from breast and lung cancers .
- A notable study reported that triazole derivatives exhibited IC50 values ranging from 0.87 to 12.91 µM in MCF-7 and MDA-MB-231 cells, indicating potent anticancer activity .
- Antibacterial Properties :
-
Mechanisms of Action :
- The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation. For example, some triazole derivatives have been shown to inhibit NF-kB signaling pathways, which are critical in cancer progression .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of triazole derivatives including this compound, researchers conducted in vitro assays on a panel of human cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner across several cancer types.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.87 |
| MDA-MB-231 | 1.75 |
| A549 | 9.46 |
| HCT116 | 12.91 |
Case Study 2: Antibacterial Activity
Another study focused on the antibacterial properties of sulfonyl-containing compounds showed that specific derivatives demonstrated strong activity against Gram-positive and Gram-negative bacteria.
| Compound ID | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound 7 | 4.88 | E. coli |
| Compound 8 | 5.00 | B. mycoides |
| Compound 9 | 6.00 | C. albicans |
Q & A
Q. What are the optimal synthetic routes for preparing 4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazole-3-sulfonyl chloride?
The synthesis typically involves multi-step reactions starting from triazole precursors. Key steps include sulfonation and chlorination. For example, sulfonyl chloride formation may use oxidative chlorination of intermediate sulfides with reagents like Cl₂ or SOCl₂ under controlled anhydrous conditions. Reaction temperature (0–5°C) and solvent choice (e.g., dichloromethane) are critical to avoid side reactions . Purification often requires column chromatography or recrystallization to achieve >95% purity.
Q. How can the molecular structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refining crystallographic data, particularly for small molecules . Complement with spectroscopic methods:
- ¹H/¹³C NMR : Verify substituent positions (e.g., trifluoromethyl at C5).
- FT-IR : Confirm sulfonyl chloride groups (S=O stretch ~1370 cm⁻¹, S-Cl ~530 cm⁻¹).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H⁺] peak) .
Q. What are the primary reactivity patterns of the sulfonyl chloride group in this compound?
The sulfonyl chloride group is highly electrophilic, enabling nucleophilic substitution (e.g., with amines to form sulfonamides) or elimination under basic conditions. For example:
- Sulfonamide Formation : React with primary amines (R-NH₂) in THF at room temperature, yielding sulfonamides with applications in drug discovery .
- Hydrolysis : Controlled hydrolysis in aqueous NaOH generates sulfonic acids, useful for further derivatization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity in derivatives?
SAR studies require systematic variation of substituents while retaining the triazole-sulfonyl core. Example strategies:
- Substitution at C3 : Introduce heterocycles (e.g., pyridine, thiophene) via Suzuki coupling to modulate lipophilicity .
- Trifluoromethyl Modifications : Replace CF₃ with other electron-withdrawing groups (e.g., pentafluorosulfanyl) to assess impact on target binding .
- High-Throughput Screening : Test derivatives against enzyme targets (e.g., carbonic anhydrase) using fluorescence-based assays .
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the S-Cl bond to predict hydrolysis rates .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., proteins) to guide rational drug design .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can conflicting data on compound toxicity be resolved in preclinical studies?
- Dose-Response Analysis : Perform acute toxicity assays (e.g., LD₅₀ in zebrafish models) to establish safe concentration ranges .
- Metabolite Profiling : Use LC-MS/MS to identify toxic degradation products (e.g., reactive sulfonic acids) .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., triazole-thiols) to isolate toxicity drivers .
Q. What strategies mitigate decomposition during storage or handling?
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent moisture absorption and photodegradation .
- Stabilizers : Add desiccants (e.g., molecular sieves) to solvents during reactions .
- Real-Time Monitoring : Use Raman spectroscopy to detect early signs of decomposition in bulk samples .
Methodological Tables
Table 1. Key Spectral Data for Structural Confirmation
| Technique | Expected Signal/Value | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 2.45 (s, 3H, CH₃) | |
| ¹³C NMR | δ 121.5 (q, CF₃, J = 288 Hz) | |
| FT-IR | 1370 cm⁻¹ (S=O stretch) | |
| ESI-MS | m/z 264.02 [M+H⁺] (calc. 264.04) |
Table 2. Toxicity Comparison of Triazole Derivatives
| Compound | LC₅₀ (mg/L) | Model Organism | Reference |
|---|---|---|---|
| Target Compound | 8.29 | D. magna | |
| 4-Methyl-5-(octylthio)-triazole | 49.66 | D. magna | |
| 5-Phenyl-1,3-thiazole-4-sulfonamide | 12.4 | HeLa Cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
